molecular formula C12H13N5O B2557944 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(pyridin-3-yl)methanone CAS No. 2176200-99-8

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2557944
CAS No.: 2176200-99-8
M. Wt: 243.27
InChI Key: LTKZQKANHZLXTJ-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C12H13N5O and its molecular weight is 243.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Compounds with a structure similar to "(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(pyridin-3-yl)methanone" have been extensively studied for their unique reactivity patterns and synthetic applications. For instance, derivatives of 1,2,3-triazole and azetidine have been synthesized through various methodologies, including cycloaddition reactions and modifications of pre-existing heterocyclic frameworks. These synthetic strategies have been pivotal in constructing complex molecular architectures, showcasing the versatility of these compounds in organic synthesis. For example, the formation of triazoline adducts through 1,3-dipolar cycloaddition reactions has been explored for synthesizing novel heterocyclic compounds with potential biological activities (Zanirato, 2002).

Molecular Docking and Biological Evaluation

The incorporation of the triazole and azetidine moieties into heterocyclic scaffolds has also been investigated for potential biological applications. Molecular docking studies have been conducted to assess the interaction of these compounds with biological targets, providing insights into their mechanism of action and potential therapeutic uses. For instance, derivatives containing the triazole ring have been evaluated for their anticancer and antimicrobial activities, demonstrating the impact of substituent modification on biological efficacy (Katariya et al., 2021).

Corrosion Inhibition

Beyond pharmacological applications, triazole derivatives have been studied as corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces highlights their potential in industrial applications, where they can contribute to the longevity and durability of materials (Ma et al., 2017).

Properties

IUPAC Name

pyridin-3-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c18-12(11-2-1-3-13-4-11)16-5-10(6-16)7-17-9-14-8-15-17/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKZQKANHZLXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=CC=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.